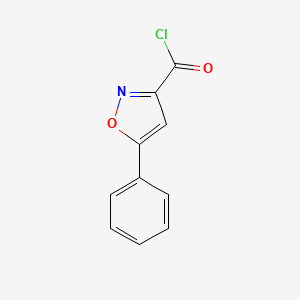

5-Phenylisoxazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-phenyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOIZJIDZZDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428174 | |

| Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78189-50-1 | |

| Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-isoxazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 5-Phenylisoxazole-3-carbonyl Chloride from its Carboxylic Acid Precursor

Introduction: The Significance of the Isoxazole Moiety in Modern Chemistry

The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile chemical reactivity. Among its many derivatives, 5-phenylisoxazole-3-carbonyl chloride stands out as a crucial reactive intermediate. Its importance lies in the electrophilic nature of the acyl chloride group, which allows for facile derivatization through reactions with a wide array of nucleophiles. This property makes it an invaluable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout and hyperuricemia[1]. The conversion of the relatively inert carboxylic acid to the highly reactive acyl chloride is, therefore, a critical step in unlocking the synthetic potential of this molecular framework.

This technical guide provides an in-depth exploration of the synthesis of this compound from its corresponding carboxylic acid. We will delve into the underlying chemical principles, present a detailed experimental protocol, and offer practical insights gleaned from extensive experience in synthetic organic chemistry.

Theoretical Framework: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. The core principle involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is achieved by treating the carboxylic acid with a chlorinating agent. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The underlying mechanism for both reagents involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. In the case of thionyl chloride, the carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, ultimately leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl)[2]. The evolution of these gaseous byproducts helps to drive the reaction to completion.

Similarly, oxalyl chloride reacts with the carboxylic acid to form an unstable intermediate that readily decomposes to the desired acyl chloride, along with the gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO). This method is often considered milder and can be advantageous for sensitive substrates.

Visualizing the Transformation: Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol details a representative procedure for the synthesis of this compound using thionyl chloride. This method is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides[3].

Materials and Equipment:

-

5-Phenylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

-

Standard laboratory glassware

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with thionyl chloride.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq.) in anhydrous toluene (or DCM) under an inert atmosphere.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature with vigorous stirring. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80-110 °C for toluene) and maintain it for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the toxic vapors.

-

Isolation of Product: The resulting crude this compound can be used directly for the next step or purified further.

Purification (Optional):

For applications requiring high purity, the crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable non-protic solvent (e.g., hexane or a mixture of hexane and toluene).

Quantitative Data Summary

| Parameter | Recommended Value | Rationale |

| Molar Equivalence (SOCl₂) | 2.0 - 3.0 eq. | An excess of thionyl chloride ensures the complete conversion of the carboxylic acid. |

| Solvent | Anhydrous Toluene/DCM | An inert, non-protic solvent is crucial to prevent unwanted side reactions with the acyl chloride. |

| Reaction Temperature | Reflux | Elevated temperature is necessary to overcome the activation energy and drive the reaction to completion. |

| Reaction Time | 2 - 4 hours | Sufficient time for the reaction to go to completion, monitored by the cessation of gas evolution. |

Field-Proven Insights and Troubleshooting

-

Moisture Sensitivity: The paramount importance of anhydrous conditions cannot be overstated. Any moisture present will hydrolyze both the thionyl chloride and the product acyl chloride, leading to reduced yields and impurities.

-

Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient heating, a shorter reaction time, or impure starting materials. Ensure the reflux is vigorous and the reaction time is adequate.

-

Alternative Reagent: Oxalyl Chloride: For substrates that are sensitive to the high temperatures or acidic byproducts of the thionyl chloride reaction, oxalyl chloride can be a milder alternative. The reaction is typically carried out at room temperature in the presence of a catalytic amount of dimethylformamide (DMF).

-

Product Stability: Acyl chlorides are generally moisture-sensitive and should be used promptly after synthesis or stored under an inert atmosphere in a sealed container.

Conclusion

The synthesis of this compound from its carboxylic acid is a robust and essential transformation for chemists working in drug discovery and materials science. By understanding the underlying principles and adhering to a carefully executed experimental protocol, researchers can reliably access this versatile intermediate. The choice of chlorinating agent and reaction conditions can be tailored to the specific requirements of the substrate and the desired purity of the final product. This guide provides a solid foundation for the successful synthesis and utilization of this important chemical building block.

References

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2015, September 10). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

-

bioRxiv. (n.d.). Chemical Synthesis and Characterization. Retrieved from [Link]

-

MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

-

PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

-

bioRxiv. (n.d.). SYNTHETIC METHODS General methods. Retrieved from [Link]

-

Chemdad. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Phenylisoxazole-5-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Phenylisoxazole-3-carbonyl Chloride: Properties, Reactivity, and Synthetic Applications

Abstract

5-Phenylisoxazole-3-carbonyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth analysis of its core chemical properties, reactivity profile, and established synthetic protocols. Characterized by a highly electrophilic acyl chloride moiety appended to a stable 5-phenylisoxazole heterocycle, this compound serves as a premier building block for introducing the phenylisoxazole scaffold into diverse molecular architectures. We will explore the mechanistic underpinnings of its reactivity, focusing on nucleophilic acyl substitution, and provide detailed, field-proven experimental methodologies for its application in the synthesis of high-value amide and ester derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of a Heterocyclic Acyl Chloride

The isoxazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals where it often functions as a stable bioisostere for ester or amide groups, enhancing metabolic stability and modulating physicochemical properties. This compound emerges as a particularly valuable synthetic intermediate by combining this key heterocycle with a highly reactive acyl chloride functional group.

This structural combination allows for facile and efficient covalent linkage to a wide array of nucleophiles under mild conditions. The phenyl group at the 5-position provides a site for further functionalization and influences the overall electronic and steric profile of the molecule, while the acyl chloride at the 3-position acts as a potent electrophilic handle for synthetic elaboration. Its utility is demonstrated in the synthesis of compounds ranging from enzyme inhibitors to advanced functional materials.[1][2][3]

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 78189-50-1 | [4] |

| Molecular Formula | C₁₀H₆ClNO₂ | [4] |

| Molecular Weight | 207.61 g/mol | [4] |

| Appearance | Solid | [5][6] |

| Melting Point | 86 °C | [4] |

| Boiling Point | 370.2 ± 30.0 °C (Predicted) | [4] |

| Density | 1.321 ± 0.06 g/cm³ | [4] |

| InChI Key | FUQOIZJIDZZDGY-UHFFFAOYSA-N | [4] |

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[7][8]

-

Hazards: Causes severe skin burns and eye damage (H314).[5][7] It is reactive with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas upon hydrolysis.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][9] Avoid inhalation of dust and vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[6][9] Keep away from incompatible materials such as water, alcohols, amines, and strong bases.[9]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The synthetic utility of this compound is dominated by the reactivity of its acyl chloride group. The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring. This pronounced electrophilicity makes it an excellent substrate for nucleophilic acyl substitution reactions.[10]

The reaction proceeds via a canonical two-step addition-elimination mechanism:

-

Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol, or water) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.[11][12]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, and in doing so, expels the most stable leaving group. The chloride ion (Cl⁻) is an excellent leaving group, making this elimination step rapid and generally irreversible.[11][13]

This predictable and efficient mechanism allows for the synthesis of a wide range of carboxylic acid derivatives.

Caption: General mechanism for Nucleophilic Acyl Substitution.

Synthetic Applications and Experimental Protocol

The primary application of this compound is in the synthesis of corresponding amides and esters, which are prevalent motifs in pharmacologically active compounds.[2] For instance, it is a key reagent in Friedel-Crafts acylation reactions and in the preparation of various enzyme inhibitors.[3][14]

This protocol details a standard procedure for the amidation of this compound with morpholine. It is designed as a self-validating system where successful execution relies on careful control of moisture and stoichiometry.

Objective: To synthesize an amide derivative via nucleophilic acyl substitution.

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq, optional, as an acid scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Experimental Workflow:

Caption: Workflow for the synthesis of an amide derivative.

Step-by-Step Methodology:

-

Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

-

Causality: Acyl chlorides are highly sensitive to moisture. Ensuring all glassware is scrupulously dry prevents premature hydrolysis of the starting material, which would reduce yield and form the corresponding carboxylic acid impurity.

-

-

Reagent Preparation: In the prepared flask, this compound (e.g., 1.00 g, 4.82 mmol, 1.0 eq) is dissolved in anhydrous dichloromethane (20 mL) under a positive pressure of nitrogen. The solution is cooled to 0 °C in an ice-water bath.

-

Causality: Cooling the reaction mixture moderates the initial exotherm of the highly favorable amidation reaction, preventing potential side reactions and ensuring controlled addition.

-

-

Nucleophile Addition: A solution of morpholine (0.92 mL, 10.6 mmol, 2.2 eq) in anhydrous DCM (5 mL) is added dropwise to the stirred acyl chloride solution over 15 minutes.

-

Causality: Using a slight excess of the amine nucleophile ensures the complete consumption of the limiting acyl chloride. A second equivalent of the amine also serves as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Alternatively, a non-nucleophilic base like triethylamine can be used.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x 15 mL).

-

Causality: The bicarbonate wash neutralizes any remaining HCl or amine hydrochloride salt, transferring them to the aqueous layer for easy removal.

-

-

Drying and Concentration: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes bulk water, and MgSO₄ removes residual traces, which is critical before solvent evaporation.

-

-

Purification and Characterization: The resulting crude solid is purified by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to yield the pure amide product. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

This robust protocol provides a reliable pathway to high-purity amide products, showcasing the practical utility of this compound as a cornerstone reagent in synthetic chemistry.

References

- This compound - Echemi. [URL: https://www.echemi.com/products/a-78189-50-1.html]

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyMSDSDetail.aspx?CASNO=16883-16-2]

- 5-Phenyl-isoxazole-3-carbonyl chloride | 78189-50-1 - Biosynth. [URL: https://www.biosynth.com/p/DDA18950/5-phenyl-isoxazole-3-carbonyl-chloride]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC00502ZZ&productDescription=5-METHYL-3-PHENYLISOXAZOLE-4-CARBONYL+CHLORIDE%2C+97%25%2C+MAYBRIDGE&vendorId=VN00033897&countryCode=US&language=en]

- Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate. [URL: https://www.researchgate.

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | 16883-16-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97ba112f]

- The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-versatility-of-5-methyl-3-phenylisoxazole-4-carbonyl-chloride-in-chemical-manufacturing-and-rd-34758995.html]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M2996_EN.pdf]

- SAFETY DATA SHEET - Thermo Fisher Scientific (on 5-Methyl-3-phenylisoxazole-4-carbonyl chloride). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FMSDS%2FUSA%2FSD34870.pdf]

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - ChemBK. [URL: https://www.chembk.com/en/chem/5-Methyl-3-phenylisoxazole-4-carbonyl%20chloride]

- 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride CAS 16883-16-2 - BIOSYNCE. [URL: https://www.biosynce.com/product/cas-16883-16-2-5-methyl-3-phenylisoxazole-4-carbonyl-chloride.html]

- SAFETY DATA SHEET - Thermo Fisher Scientific (on 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FMSDS%2FUSA%2FSD10186.pdf]

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co. [URL: https://www.chemdad.com/5-methyl-3-phenylisoxazole-4-carbonyl-chloride-cas-16883-16-2-five.html]

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20189693/]

- 5-Phenylisoxazole-3-carboxylic acid 97 | 14441-90-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651349]

- Nucleophilic Acyl Substitution Reactivity Chemistry - YouTube. [URL: https://www.youtube.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.02%3A_Nucleophilic_Acyl_Substitution_Reactions]

- Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles - YouTube. [URL: https://www.youtube.

- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents. [URL: https://patents.google.

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | 16883-16-2 [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.ca [fishersci.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Phenylisoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 5-Phenylisoxazole-3-carbonyl chloride, a key intermediate in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections synthesize predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds, offering field-proven insights into its characterization.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₆ClNO₂) is a heterocyclic compound featuring a phenyl ring attached to an isoxazole core, with a reactive acyl chloride functional group. The accurate characterization of this molecule is paramount for its effective use in synthetic pathways. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Experimental Context

The primary route to this compound involves the conversion of its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of 5-phenylisoxazole-3-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of dry DMF (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.

The purity and identity of the synthesized compound must be confirmed by the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the isoxazole ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 - 7.80 | Multiplet | 2H | Protons ortho to the isoxazole ring on the phenyl group |

| ~7.60 - 7.45 | Multiplet | 3H | Protons meta and para to the isoxazole ring on the phenyl group |

| ~7.00 | Singlet | 1H | H-4 of the isoxazole ring |

Rationale:

-

The protons on the phenyl ring will appear in the aromatic region (7.0-8.0 ppm). The ortho protons are expected to be the most deshielded due to their proximity to the isoxazole ring.

-

The proton at the 4-position of the isoxazole ring is anticipated to appear as a sharp singlet, as seen in similar 3,5-disubstituted isoxazole structures.[1] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl chloride group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C5 of isoxazole (C-Ph) |

| ~162 | C=O of acyl chloride |

| ~158 | C3 of isoxazole (C-COCl) |

| ~131 | Para-carbon of the phenyl ring |

| ~129 | Ortho/Meta-carbons of the phenyl ring |

| ~127 | Ipso-carbon of the phenyl ring |

| ~126 | Ortho/Meta-carbons of the phenyl ring |

| ~100 | C4 of isoxazole (CH) |

Rationale:

-

The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 160-180 ppm.

-

The carbons of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts. C3 and C5, being attached to substituents, will appear further downfield than C4. Based on data for similar isoxazoles, C5 is typically around 170 ppm and C3 around 160-165 ppm.[1][2] The C4 carbon, bearing a proton, is expected around 100 ppm.[1]

-

The phenyl carbons will appear in the aromatic region (120-140 ppm), with the ipso-carbon (the carbon attached to the isoxazole ring) being the least shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1785 | Strong, Sharp | C=O stretch of the acyl chloride |

| ~1610, 1580, 1450 | Medium to Weak | C=C stretching of the aromatic and isoxazole rings |

| ~1400 | Medium | C-N stretch of the isoxazole ring |

| ~900-690 | Strong | C-H out-of-plane bending of the aromatic ring |

| ~850 | Medium | C-Cl stretch |

Rationale:

-

The most characteristic peak will be the C=O stretch of the acyl chloride, which appears at a significantly higher frequency (~1785 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.

-

The aromatic and isoxazole ring C=C and C=N stretching vibrations will appear in the 1610-1400 cm⁻¹ region.

-

The C-Cl stretch is expected in the fingerprint region, typically around 850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

Predicted MS Fragmentation Pattern (EI):

| m/z | Proposed Fragment |

| 207/209 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 172 | [M - Cl]⁺ |

| 144 | [M - Cl - CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale and Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway.

The initial fragmentation is expected to be the loss of a chlorine radical to form a stable acylium ion. Subsequent loss of carbon monoxide is a common fragmentation pathway for acylium ions. Further fragmentation of the isoxazole ring can lead to the formation of benzoyl and phenyl cations. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for chlorine-containing fragments.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on established principles and comparison with related structures. These predictive insights serve as a valuable reference for researchers in the synthesis and application of this important chemical intermediate, ensuring its correct identification and quality control.

References

-

HENAN SUNLAKE ENTERPRISE CORPORATION. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Available at: [Link]

- Supporting Information for scientific publications on isoxazole deriv

-

University of Calgary. Spectroscopic Analysis of Acyl Chlorides. Available at: [Link]

- Chongqing Chemdad Co., Ltd. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.

- The Royal Society of Chemistry.

-

ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]

- ResearchGate.

- eGyanKosh.

-

ChemBK. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

BIOSYNCE. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride CAS 16883-16-2. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available at: [Link]

- Cambridge Isotope Laboratories, Inc.

-

NIST WebBook. Isoxazole-5-carbonyl chloride. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.

-

MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available at: [Link]

- Iraqi Journal of Science. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity.

- ResearchGate.

-

NIST WebBook. Isoxazole-5-carbonyl chloride. Available at: [Link]

Sources

The 5-Phenylisoxazole Core: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design and synthesis of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 5-phenylisoxazole derivatives, including their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of the 5-phenylisoxazole core.

Introduction: The Versatility of the 5-Phenylisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous pharmaceuticals. When coupled with a phenyl group at the 5-position, the resulting 5-phenylisoxazole core offers a unique combination of steric and electronic features that facilitate interactions with a variety of biological targets. This versatility has led to the discovery of 5-phenylisoxazole derivatives with a broad spectrum of pharmacological activities, making them highly attractive candidates for drug discovery and development. This guide will explore the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Multiple Pathways of Malignancy

5-Phenylisoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of 5-phenylisoxazole derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One of the critical pathways targeted is the Nuclear Factor-kappa B (NF-κB) signaling cascade .

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Certain 5-phenylisoxazole derivatives have been shown to inhibit the degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of anti-apoptotic genes.

Caption: Inhibition of the NF-κB pathway by 5-phenylisoxazole derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The anticancer potency of 5-phenylisoxazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and isoxazole rings. The following table summarizes the cytotoxic activity of a series of hypothetical 5-phenylisoxazole analogs against a human breast cancer cell line (MCF-7).

| Compound ID | R1 (at Phenyl Ring) | R2 (at Isoxazole Ring) | IC50 (µM)[1] |

| 1a | H | H | 15.2 |

| 1b | 4-Cl | H | 8.5 |

| 1c | 4-OCH3 | H | 12.1 |

| 1d | 4-NO2 | H | 5.3 |

| 1e | H | CH3 | 18.9 |

| 1f | 4-Cl | CH3 | 10.2 |

From this data, a clear SAR emerges. Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -NO2 in 1d ) significantly enhance cytotoxic activity. Conversely, electron-donating groups like methoxy (-OCH3 in 1c ) are less favorable. Substitution on the isoxazole ring appears to be less impactful, with a methyl group slightly reducing activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-phenylisoxazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and 5-phenylisoxazole derivatives have demonstrated significant potential as anti-inflammatory agents.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Caption: Inhibition of COX-2 by 5-phenylisoxazole derivatives.

Quantitative Data: SAR for COX-2 Inhibition

The following table illustrates the COX-2 inhibitory activity of a series of hypothetical 5-phenylisoxazole derivatives.

| Compound ID | R1 (at Phenyl Ring) | R2 (at Phenyl Ring) | COX-2 IC50 (µM) |

| 2a | H | H | 25.6 |

| 2b | 4-F | H | 10.2 |

| 2c | 4-SO2NH2 | H | 1.8 |

| 2d | 3-NH2 | 4-OH | 5.7 |

| 2e | 4-SO2NH2 | 3-CH3 | 3.1 |

The presence of a sulfonamide group at the para-position of the phenyl ring (as in 2c ) is a key determinant for potent and selective COX-2 inhibition. This is a well-established feature of many selective COX-2 inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate).

-

Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the 5-phenylisoxazole derivatives for a predefined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Detection: After a set reaction time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial and Antiviral Activities

The 5-phenylisoxazole scaffold has also been explored for its potential in combating infectious diseases.

Antimicrobial Activity

Derivatives of 5-phenylisoxazole have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often related to the disruption of cell wall synthesis or the inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the 5-phenylisoxazole derivatives in a 96-well plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Certain 5-phenylisoxazole derivatives have demonstrated antiviral activity, particularly against RNA viruses.[2] The proposed mechanism often involves the inhibition of viral replication enzymes or interference with the viral life cycle.

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the 5-phenylisoxazole derivative.

-

Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells and count the number of plaques (zones of cell death).

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration that inhibits 50% of plaque formation).

Synthesis of 5-Phenylisoxazole Derivatives

A common and versatile method for the synthesis of 5-phenylisoxazole derivatives is the reaction of chalcones with hydroxylamine hydrochloride.

Caption: General workflow for the synthesis of 5-phenylisoxazole derivatives.

Step-by-Step Methodology:

-

Chalcone Synthesis: Prepare the appropriate chalcone via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.

-

Cyclization: Dissolve the chalcone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol). Add a base (e.g., sodium hydroxide) and reflux the mixture for several hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-phenylisoxazole derivative.

Conclusion and Future Perspectives

The 5-phenylisoxazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them an attractive area for continued research. Future efforts in this field will likely focus on:

-

Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in the biological activities of these derivatives.

-

Development of Drug Delivery Systems: Formulation of 5-phenylisoxazole derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.

The continued exploration of the 5-phenylisoxazole core holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- Mazzei, M., Garzoglio, R., Balbi, A., Grandi, T., De Montis, A., Corrias, S., & La Colla, P. (1996). Synthesis and antirhinovirus activity of 3-(diethylamino)

- Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.

- Patel, K. D., & Patel, H. D. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 72-76.

- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhai, X. (2020). Synthesis and Biological Activity of Some [(5-oxazolyl)-phenyl]-thiourea Derivatives. Letters in Drug Design & Discovery, 17(3), 324-333.

- Sönmez, F., Coşkun, M., & Ceylan, M. (2006). Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 26(1), 1-10.

- Sathishkumar, R., & Sivakumar, A. (2018). Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. Journal of Chemical and Pharmaceutical Research, 10(7), 1-8.

- BenchChem. (2025).

- Li, Y., Wang, Y., Zhang, Y., & Zhai, X. (2013). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. European Journal of Medicinal Chemistry, 64, 468-475.

- Al-Hourani, B. J., El-Elimat, T., Al-Tel, T. H., Al-Thaher, B. A., Al-Nsour, T. S., & Al-Adham, I. S. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids. RSC Advances, 14(12), 8235-8248.

- Aytac, S. P., Kus, C., & Can, O. D. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules, 23(10), 2536.

Sources

An In-Depth Technical Guide to 5-Phenylisoxazole-3-carbonyl chloride (CAS 78189-50-1): Properties, Hazards, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoxazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. Within this chemical class, 5-Phenylisoxazole-3-carbonyl chloride (CAS No. 78189-50-1) emerges as a pivotal reactive intermediate, a versatile building block for the synthesis of novel compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of its chemical properties, associated hazards, and its strategic application in the development of targeted therapeutics, particularly as a precursor for tyrosine kinase and xanthine oxidase inhibitors.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its reactivity is dominated by the electrophilic acyl chloride functional group, which readily undergoes nucleophilic acyl substitution reactions. This high reactivity is the cornerstone of its utility in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 78189-50-1 | - |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.62 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Not consistently reported; handle with care as it is a reactive compound. | - |

| Boiling Point | Decomposes upon heating | - |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. | - |

Synthesis and Reactivity: A Gateway to Novel Scaffolds

The primary role of this compound in a research and development setting is as a precursor for the synthesis of more complex molecules, typically amides and esters. The isoxazole core provides a rigid scaffold that can orient appended functionalities in a specific three-dimensional arrangement, which is crucial for selective binding to biological targets.

Synthetic Approach: From Carboxylic Acid to Acyl Chloride

The synthesis of this compound is most commonly achieved by the activation of its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is dictated by the desired reaction conditions and the ease of purification.

Conceptual Synthetic Workflow:

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials:

-

5-phenylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Reaction flask equipped with a reflux condenser and a drying tube

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

To a stirred suspension of 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 - 2.0 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often used in the next step without further purification due to its reactive nature.

-

Key Reactions: Amide and Ester Formation

The high reactivity of the acyl chloride group makes it an excellent electrophile for reactions with a variety of nucleophiles. The most common application is the formation of amides through reaction with primary or secondary amines.

Illustrative Amide Formation Workflow:

Caption: General scheme for the synthesis of amide derivatives.

Applications in Drug Discovery: Targeting Key Pathological Pathways

The 5-phenylisoxazole moiety, when incorporated into larger molecules via the carbonyl chloride handle, has been shown to interact with several important biological targets implicated in cancer and inflammatory diseases.

Inhibition of Tyrosine Kinases: A Focus on VEGFR

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[1] Isoxazole-containing compounds have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[1][2][3][4]

Mechanism of Action: VEGFR-2 Inhibition

Derivatives of this compound can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic cascade.

VEGFR-2 Signaling Pathway and Point of Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway.

Xanthine Oxidase Inhibition: A Strategy for Gout and Hyperuricemia

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5][6][7][8] Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase, presenting a promising therapeutic strategy for these conditions.[5]

Mechanism of Action: Xanthine Oxidase Inhibition

These isoxazole derivatives act as inhibitors of xanthine oxidase, likely by binding to the active site of the enzyme and preventing the substrate from accessing it. This leads to a reduction in the production of uric acid.

Xanthine Oxidase Catalytic Cycle and Inhibition:

Caption: Inhibition of uric acid production by targeting xanthine oxidase.

Hazards, Safe Handling, and Disposal

As a reactive acyl chloride, this compound presents several hazards that necessitate careful handling and appropriate personal protective equipment (PPE).

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

Safe Handling Procedures:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a non-protic solvent followed by slow addition to a basic solution may be a suitable method for deactivation before disposal.

Conclusion

This compound is a valuable and highly reactive building block for medicinal chemists and drug discovery scientists. Its utility lies in its ability to readily introduce the pharmacologically relevant 5-phenylisoxazole scaffold into a wide range of molecules. The resulting derivatives have shown significant promise as inhibitors of key enzymes such as tyrosine kinases and xanthine oxidase, highlighting the potential of this chemical entity in the development of novel therapeutics for cancer and inflammatory conditions. A thorough understanding of its chemical properties, reactivity, and associated hazards is paramount for its safe and effective use in a research and development setting.

References

- Patil, S., Mahadik, I., Bhandari, S. V., & Asgaonkar, K. D. (2021). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Pharmaceutical Design, 27(34), 3647–3660.

- El-Sayed, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2053-2071.

- Patel, H., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363–367.

- Patil, S., Mahadik, I., Bhandari, S. V., & Asgaonkar, K. D. (2021). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition.

- BenchChem. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.

- Klym, O., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem.

- BenchChem. (2023).

- BenchChem. (2023).

- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.

- Kakutani, N., et al. (2022). A cysteine trapping assay for risk assessment of reactive acyl CoA metabolites. Xenobiotica, 52(1), 47-55.

- Ali, M. M., & El-Emam, A. A. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study.

- De, A., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 344-348.

- Li, S., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. Current Medicinal Chemistry, 30(31), 3568-3587.

- Ali, M. M., & El-Emam, A. A. (2023).

- Moslehi, J. J., & DePinho, R. A. (2016). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity.

- ChemicalBook. (2023). 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8.

- Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.

- Kakutani, N., et al. (2022). A cysteine trapping assay for risk assessment of reactive acyl CoA metabolites.

- Wodarczyk, C., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 25(24), 5995.

- Khan, K., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 969695.

- Frontiers. (2021).

- Semantic Scholar. (2019).

- Agafonova, A. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.

- Chongqing Chemdad Co., Ltd. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.

- Kakutani, N., et al. (2019). Novel risk assessment of reactive metabolites from discovery to clinical stage. The Journal of Toxicological Sciences, 44(3), 201-211.

- Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897.

- Iwamura, A., et al. (2017). Toxicological Potential of Acyl Glucuronides and Its Assessment. Drug Metabolism and Pharmacokinetics, 32(1), 2-11.

- Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 122-132.

- Agafonova, A. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.

- ECHEMI. (n.d.). 14441-90-8, 5-PHENYLISOXAZOLE-3-CARBOXYLICACID Formula.

- Tocris Bioscience. (n.d.).

- HMP Global. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube.

-

Nawrocka, W., et al. (2021). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][2][9]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 6(1), 472-485.

Sources

- 1. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Unraveling the Molecular Endgame: A Technical Guide to the Biological Mechanism of 5-Phenylisoxazole-3-carbonyl chloride

Abstract

The isoxazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds with diverse therapeutic applications.[1][2] This guide focuses on a particularly reactive derivative, 5-phenylisoxazole-3-carbonyl chloride. Due to the presence of the highly electrophilic acyl chloride, this compound is not intended for direct therapeutic use but serves as a powerful chemical probe and a precursor for the synthesis of more stable derivatives.[3][4] Its primary mechanism of action in a biological context is predicated on the irreversible covalent modification of protein nucleophiles. This document provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound and similar reactive molecules. We will dissect the theoretical underpinnings of its reactivity, propose a comprehensive, multi-tiered experimental workflow for target identification and validation, and provide detailed protocols for the requisite biochemical and cellular assays.

Introduction: The Isoxazole Scaffold and the Acyl Chloride Warhead

The 5-phenylisoxazole core provides a rigid, planar structure with specific steric and electronic properties that can be recognized by protein binding pockets.[5] The true functional determinant of this molecule's biological activity, however, is the 3-carbonyl chloride group. Acyl chlorides are potent electrophiles that readily react with nucleophilic residues on proteins, such as the side chains of cysteine, lysine, serine, tyrosine, and histidine.[6][7] This reaction results in the formation of a stable, irreversible covalent bond, effectively and permanently altering the protein's structure and function.[8]

This inherent reactivity makes this compound an excellent tool for identifying and studying proteins with reactive, accessible nucleophiles in their binding sites, a strategy central to modern covalent drug discovery.[9][10] The overarching goal when studying such a compound is not to assess it as a drug, but to use it to map the "ligandable" proteome and identify targets for the development of more refined, selective covalent inhibitors.

The Central Hypothesis: Irreversible Covalent Modification

The core hypothesis for the mechanism of action of this compound is its function as an irreversible covalent inhibitor. The process can be conceptualized as a two-step mechanism:

-

Reversible Binding (Kᵢ): The 5-phenylisoxazole moiety first docks non-covalently into a binding pocket on a target protein. This initial binding event is driven by standard intermolecular forces (hydrophobic interactions, hydrogen bonding, etc.) and is characterized by an affinity constant (Kᵢ).

-

Irreversible Covalent Bonding (k_inact): Once proximally bound, the highly reactive acyl chloride is positioned to be attacked by a nearby nucleophilic amino acid residue, forming a stable amide or ester linkage. This irreversible step is characterized by a rate constant of inactivation (k_inact).

The overall potency of such an inhibitor is best described by the second-order rate constant k_inact/Kᵢ.[11]

A Comprehensive Workflow for Target Identification and Validation

To elucidate the mechanism of action, a systematic, multi-stage experimental approach is required. This workflow is designed to first identify potential protein targets on a proteome-wide scale, then validate the direct engagement of the compound with these targets in a cellular context, and finally, characterize the specific molecular interactions and downstream functional consequences.

Sources

- 1. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Advances in CETSA [frontiersin.org]

- 3. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

Introduction: The Privileged 5-Phenylisoxazole Scaffold

An In-depth Technical Guide to the Discovery and History of 5-Phenylisoxazole Compounds

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in the architecture of modern medicinal chemistry.[1][2] Its inherent electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[2] Within this important class, the 5-phenylisoxazole moiety is particularly distinguished. This guide provides a comprehensive exploration of the historical discovery, the evolution of its synthesis, and the scientific journey that has established the 5-phenylisoxazole core as a critical component in drug development and molecular science.

Chapter 1: Historical Milestones in Isoxazole Chemistry

The story of isoxazoles begins in the late 19th century. The seminal moment in this field is widely attributed to Ludwig Claisen who, in 1888, first correctly identified the cyclic structure of an isoxazole derivative, specifically 3-methyl-5-phenylisoxazole, which had been obtained by Ceresole four years prior from the reaction of hydroxylamine and benzoylacetone.[3][4] This foundational discovery illuminated the nature of this heterocyclic system and set the stage for future exploration.

However, the most significant leap in constructing the isoxazole ring came from the exhaustive work of Quilico and his research group between 1930 and 1946.[3][4] Their studies systematically investigated the synthesis of the isoxazole ring system via the reaction of nitrile oxides with unsaturated compounds, a powerful method now known as 1,3-dipolar cycloaddition.[3][4] These early investigations laid the chemical groundwork for the highly efficient and versatile synthetic methodologies that are employed today to create a vast library of 5-phenylisoxazole derivatives.

Chapter 2: The Art of Synthesis: Constructing the 5-Phenylisoxazole Core

The synthesis of the 5-phenylisoxazole scaffold can be achieved through several robust and well-established routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and the need for regiochemical control.

Method A: The Classical Two-Step Chalcone Route

One of the most traditional and reliable methods proceeds through an α,β-unsaturated ketone intermediate, commonly known as a chalcone.[5][6] This process involves two distinct experimental steps: the Claisen-Schmidt condensation followed by cyclization with hydroxylamine.

-

Causality: This method is advantageous when aromatic aldehydes and ketones are readily available. The initial condensation creates a 1,3-dielectrophilic system (the chalcone) that is perfectly primed for reaction with the dinucleophilic hydroxylamine, which provides the N-O unit required for the isoxazole ring.

Step 1: Claisen-Schmidt Condensation to form Benzylideneacetone (Chalcone)

-

Reactant Preparation: Dissolve benzaldehyde (1.0 eq.) and acetone (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously. The base acts as a catalyst to deprotonate the α-hydrogen of acetone, initiating the condensation.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the product.

-

Purification: Collect the solid chalcone product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure benzylideneacetone.

Step 2: Cyclization with Hydroxylamine

-

Reaction Setup: Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[6]

-

Base Addition: Add a solution of potassium hydroxide (KOH) in ethanol to the refluxing mixture.[6] The base is crucial for liberating the free hydroxylamine from its hydrochloride salt and facilitating the cyclization reaction.

-

Reaction: Continue refluxing for 8-12 hours, monitoring by TLC.[6]

-

Workup and Purification: After cooling, pour the reaction mixture into ice water. The crude 5-phenylisoxazole derivative will precipitate. Collect the solid by filtration and purify by column chromatography on silica gel or recrystallization to obtain the final product.[6]

Caption: Workflow for the two-step synthesis of 5-phenylisoxazoles.

Method B: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocycles, including isoxazoles.[7][8][9] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][10]

-

Causality and Trustworthiness: This method is often preferred for its efficiency and high degree of regioselectivity. The nitrile oxide is typically generated in situ (in the reaction mixture) from a stable precursor like an aldoxime, which avoids the need to handle a potentially unstable intermediate.[5] This in situ generation is a self-validating system; the reactive species is consumed as it is formed, minimizing side reactions and improving yield and safety. The regiochemistry (which atom bonds to which) is predictably controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[5]

-

Reactant Preparation: In a suitable solvent such as methanol or tetrahydrofuran, dissolve the starting aldoxime (e.g., benzaldoxime, 1.0 eq.) and the alkyne (e.g., phenylacetylene, 1.0 eq.).

-

In Situ Nitrile Oxide Generation: Add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to the solution portion-wise at room temperature. The oxidant converts the aldoxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by a mild base (like triethylamine) to form the reactive benzonitrile oxide intermediate.

-

Cycloaddition: Stir the reaction mixture at room temperature or with gentle heating for 6-24 hours. The generated nitrile oxide will react immediately with the alkyne present in the mixture in a concerted, pericyclic reaction to form the isoxazole ring.[8]

-

Workup: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 5-phenylisoxazole.

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Comparison of Synthetic Methodologies

The choice between these primary synthetic routes is a critical decision in experimental design.

| Feature | Method A: Chalcone Route | Method B: 1,3-Dipolar Cycloaddition |

| Steps | Two distinct steps (synthesis and cyclization) | Typically a one-pot reaction |

| Regioselectivity | Generally yields a single regioisomer | Excellent regiocontrol, predictable by FMO theory |

| Conditions | Often requires strong base and heat | Can often be performed at room temperature |

| Substrate Scope | Broad for aromatic aldehydes/ketones | Very broad for alkynes and aldoximes |

| Key Advantage | Utilizes simple, classical reactions | High efficiency and elegance |

| Potential Issue | Intermediate isolation may lower overall yield | In situ generation must be carefully controlled |

Chapter 3: The 5-Phenylisoxazole Scaffold in Drug Discovery

The unique structural and electronic features of the 5-phenylisoxazole core have made it a highly sought-after component in the design of therapeutic agents across numerous disease areas.[1][11][12] The isoxazole ring is metabolically robust and can act as a bioisostere for other functional groups like esters or amides, while the phenyl group provides a key anchor for binding to protein targets via hydrophobic and π-stacking interactions.

A number of commercially successful drugs incorporate the isoxazole moiety, highlighting its importance.[4] Examples include the COX-2 inhibitor Valdecoxib, the antibiotic Oxacillin, and the anticonvulsant Zonisamide.[4] Research has demonstrated that derivatives of 5-phenylisoxazole exhibit a wide spectrum of pharmacological activities.

| Compound Class / Example | Biological Target | Therapeutic Application |

| Valdecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic[4][10] |

| Isoxazole-Piperazine Hybrids | Multiple (e.g., Akt, p53 pathways) | Anticancer[13] |

| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | Gout Treatment[14] |

| 3-(diethylamino)-5-phenylisoxazoles | Rhinovirus Capsid | Antiviral (Rhinovirus)[15] |

Mechanism of Action Spotlight: COX-2 Inhibition